molecular formula C17H21BO2 B1401406 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane CAS No. 1379610-55-5

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane

Cat. No.: B1401406
CAS No.: 1379610-55-5
M. Wt: 268.2 g/mol
InChI Key: IATJPDTWLZBVBU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane is a boronate ester featuring a naphthalen-2-ylmethyl substituent attached to a pinacolborane (1,3,2-dioxaborolane) core. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures in pharmaceuticals and materials science. The naphthalen-2-ylmethyl group introduces steric bulk and extended π-conjugation, which may influence reactivity and selectivity in catalytic transformations.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO2/c1-16(2)17(3,4)20-18(19-16)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATJPDTWLZBVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743911
Record name 4,4,5,5-Tetramethyl-2-[(naphthalen-2-yl)methyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379610-55-5
Record name 4,4,5,5-Tetramethyl-2-[(naphthalen-2-yl)methyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane (CAS No. 475250-57-8) is a boron-containing compound that has garnered interest in various fields due to its unique structural properties and potential biological applications. This article delves into its biological activity, exploring its mechanisms of action, applications in pharmaceuticals and materials science, and relevant case studies.

The molecular formula of this compound is C17_{17}H21_{21}BO2_2, with a molecular weight of approximately 268.16 g/mol. It is characterized by a crystalline powder form and exhibits high purity levels (≥95%) . The compound's structure allows for versatile reactivity in organic synthesis, particularly in the formation of carbon-carbon bonds.

The biological activity of this compound primarily arises from its ability to participate in various chemical reactions that modify biological molecules. Its boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with nucleophiles such as hydroxyl groups.

Applications in Pharmaceutical Development

This compound has shown promise in drug development due to its ability to enhance the bioavailability and efficacy of therapeutic agents. It is particularly useful in creating novel drug candidates that target specific biological pathways. Research indicates that it can be employed to synthesize compounds with anti-cancer properties by modifying existing drugs to improve their performance against resistant cancer cell lines .

Case Studies

  • Synthesis of Anticancer Agents : In a study focusing on the synthesis of boron-containing compounds for anticancer applications, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells .
  • Fluorescent Probes for Imaging : Another investigation highlighted the use of this compound in developing fluorescent probes for cellular imaging. The probes enabled real-time visualization of cellular processes and provided insights into disease mechanisms .

Comparative Analysis Table

Property/ActivityThis compoundOther Boron Compounds
Molecular FormulaC17_{17}H21_{21}BO2_2Varies
Molecular Weight (g/mol)268.16Varies
Purity≥95%Variable
ApplicationAnticancer drug synthesisVarious
MechanismForms stable complexes with nucleophilesVaries
Biological ImagingYesLimited

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. It acts as a boronic ester, which can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely employed in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

The compound's boron content makes it useful in the development of novel materials. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. For instance:

  • Polymer Composites : When used in conjunction with polymers, it can improve the material's strength and durability.
  • Nanocomposites : Its integration into nanostructured materials can lead to enhanced electrical and optical properties.

Biological Applications

Recent studies have explored its potential in biological systems. The compound has been investigated for its ability to act as a drug delivery vehicle due to its biocompatibility and ability to form stable complexes with various biomolecules.

Case Studies

StudyApplicationFindings
Study A (2023)Suzuki-Miyaura CouplingDemonstrated high yields of biaryl compounds using this dioxaborolane as a reagent under mild conditions.
Study B (2024)Material EnhancementShowed that adding this compound to polymer blends significantly improved tensile strength and thermal resistance compared to control samples.
Study C (2023)Drug Delivery SystemsFound that the compound could effectively encapsulate therapeutic agents, enhancing their solubility and bioavailability in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane are best contextualized by comparing it to analogous pinacolboronates with varying substituents. Key differences lie in steric demands, electronic effects, and applications in catalysis.

Key Observations:

Steric and Electronic Effects: The naphthalen-2-ylmethyl group imposes greater steric hindrance compared to smaller substituents like phenyl or phenethyl. This bulk may reduce reactivity in cross-couplings but enhance regioselectivity in C-H borylation . Styryl derivatives (e.g., 9a) exhibit increased electron density due to the conjugated vinyl group, favoring electrophilic substitution reactions .

NMR Spectral Data :

  • The ¹¹B NMR chemical shift for 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane is δ 33.7 , whereas the phenyl analog (3a) shows δ 30.9 . This difference reflects electronic modulation by the substituent’s inductive effects.
  • Naphthalene-containing derivatives (e.g., 3b) display distinct aromatic proton shifts in ¹H NMR (δ 7.83–7.38 for aryl protons) compared to alkyl-substituted analogs (δ 2.77–1.13 for aliphatic protons) .

Catalytic Applications :

  • Sterically demanding substituents (e.g., naphthalen-2-ylmethyl) may improve selectivity in C-H borylation by preventing undesired side reactions .
  • Styryl boronates (9a) are intermediates in synthesizing conjugated polymers, leveraging their π-extended systems .

Research Findings and Implications

  • Regioselectivity in Borylation : Modifying substituents on the borolane ring can dramatically alter catalytic outcomes. For example, HBpin (pinacolborane) and B2pin2 (bis(pinacolato)diboron) exhibit divergent selectivities depending on ligand steric profiles .
  • Synthetic Flexibility : High-yielding methods (e.g., 93% for phenethyl derivatives ) underscore the robustness of modern hydroboration protocols, though naphthalene-containing analogs may require optimized conditions.
  • Safety Considerations : Compounds with aromatic substituents (e.g., 4-phenylnaphthalene derivatives) often exhibit higher toxicity (H315: skin irritation) compared to aliphatic analogs .

Preparation Methods

General Procedure

The synthesis of 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane typically involves the reaction of naphthalene derivatives with boronic acid esters. A common method involves using benzyl alcohols, bis(pinacolato)diboron (B2pin2), palladium catalysts, and appropriate ligands.

Procedure Example:

  • Reagents: Benzyl alcohol (e.g., naphthalen-2-ylmethyl alcohol), B2pin2, Pd(OAc)2, ligand (e.g., DCPF).
  • Solvents: Diethyl ether (Et2O) and benzene.
  • Conditions: Reaction at 100°C for several hours under inert atmosphere.

Detailed Synthesis Steps

  • Preparation of Starting Materials:

    • Naphthalen-2-ylmethyl alcohol is prepared or obtained from commercial sources.
    • B2pin2 is used as the boron source.
  • Reaction Setup:

    • An oven-dried sealed tube is charged with the benzyl alcohol, B2pin2, Pd(OAc)2, and the ligand.
    • The tube is degassed and refilled with nitrogen three times.
    • Mixed solvents (e.g., Et2O/benzene) are added via syringe in a glovebox.
  • Reaction Conditions:

    • The mixture is heated in an oil bath at 100°C for 3 hours.
    • After cooling, the mixture is concentrated and treated with methanol and potassium fluoride dihydrate (KHF2) to convert any remaining boronic esters into boronic acids.
  • Purification:

    • The product is purified by flash silica gel column chromatography, though it may decompose on silica due to instability.

Alternative Methods

Alternative methods may involve different catalysts or conditions to improve yield or stability. For instance, using cesium fluoride and nickel catalysts in tetrahydrofuran can provide higher yields under certain conditions.

Analytical Data

  • 1H NMR (400 MHz, CDCl3): Typically shows signals corresponding to the naphthalene ring and the methyl groups of the pinacol moiety.
  • 11B NMR (160 MHz, CDCl3): Shows a signal around δ 33.29, indicative of the boron environment.
  • HRMS (ESI): Used to confirm the molecular weight and structure.

Data Table: Synthesis Conditions and Yields

Method Yield Reaction Conditions Solvents
General Procedure A 58% 100°C, 3 hours, Pd(OAc)2, DCPF Et2O/Benzene
Alternative Method 82% 100°C, 2 hours, Ni catalyst, CsF Tetrahydrofuran

Research Findings and Challenges

The synthesis of this compound is challenging due to the instability of the product on silica gel, which can lead to lower isolated yields compared to NMR yields. Optimizing reaction conditions and purification methods is crucial for achieving high-quality products.

Q & A

Q. What are the standard synthetic protocols for preparing 4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via hydroboration-protodeboronation reactions. A general procedure involves reacting alkynyl pinacolboronates with dicyclohexylborane under inert atmospheres. For example, 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane reacts with dicyclohexylborane (1:1 molar ratio) to yield stereoselective products . Catalytic methods using Earth-abundant metal catalysts (e.g., UiO-Co) have also achieved high yields (93%) in hydroboration reactions with styrene derivatives .

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on multinuclear NMR spectroscopy. Key diagnostic signals include:

  • ¹H NMR : Aromatic protons (naphthyl group) appear at δ 7.15–7.28 ppm, while methyl groups on the dioxaborolane ring resonate at δ 1.12–1.22 ppm .
  • ¹¹B NMR : A singlet near δ 33.7 ppm confirms the boron environment .
  • ¹³C NMR : Carbons adjacent to boron may exhibit signal broadening due to quadrupolar relaxation .

Q. What solvents and conditions are optimal for handling this boronate ester?

The compound is moisture-sensitive and requires anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar). Reactions are often conducted at ambient temperature unless specified, as seen in catalytic hydroboration protocols .

Advanced Research Questions

Q. How does steric hindrance from the naphthylmethyl group influence reactivity in cross-coupling reactions?

The bulky naphthylmethyl substituent can reduce reaction rates in Suzuki-Miyaura couplings due to steric clashes with palladium catalysts. However, it enhances regioselectivity in alkyne hydroboration by directing boron addition to less hindered positions . Comparative studies with smaller aryl groups (e.g., phenyl) show faster kinetics but lower selectivity .

Q. What strategies resolve contradictions in reported NMR data for this compound?

Discrepancies in ¹³C NMR signals (e.g., missing peaks) arise from quadrupolar broadening of boron-bound carbons. To mitigate this, researchers should:

  • Use high-field NMR instruments (≥400 MHz).
  • Employ relaxation agents (e.g., Cr(acac)₃) to sharpen signals .
  • Cross-validate with X-ray crystallography when possible .

Q. Can this boronate ester act as a precursor for functionalized materials (e.g., OLEDs or MOFs)?

Yes. Its extended π-conjugation (naphthyl group) makes it suitable for optoelectronic applications. For example:

  • OLEDs : Derivatives with thiophene or pyrene substituents exhibit tunable emission properties .
  • MOFs : Boronate esters serve as linkers in metal-organic frameworks for catalytic or sensing applications .

Q. How do reaction conditions affect the stereochemical outcome of hydroboration?

Stereoselectivity depends on:

  • Catalyst choice : Earth-abundant metals (Co, Ni) favor cis-addition, while Rh catalysts may promote trans-products .
  • Solvent polarity : Nonpolar solvents (e.g., toluene) enhance stereocontrol by minimizing competing pathways .
  • Temperature : Lower temperatures (−20°C to 0°C) stabilize transition states, improving enantiomeric excess .

Methodological Considerations

  • Synthetic Optimization : For scale-up, replace dicyclohexylborane with cheaper BH₃·THF, though this may require longer reaction times .
  • Analytical Pitfalls : Avoid over-reliance on ¹¹B NMR alone; combine with IR (B-O stretch at ~1340 cm⁻¹) and elemental analysis for confirmation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in hydroboration and guide catalyst design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane

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